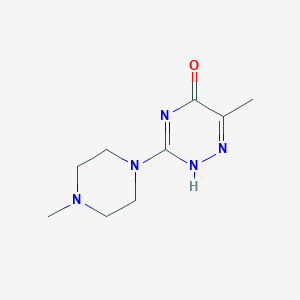
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It has been widely studied for its potential use in various scientific research applications. The compound is known for its unique chemical properties, which make it an ideal candidate for a wide range of research studies.
Wirkmechanismus
The mechanism of action of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors. The compound has been found to interact with various cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. The compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has several advantages for lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. Additionally, it has been found to exhibit a wide range of biological activities, making it an ideal candidate for various research studies. However, the compound also has some limitations. It is relatively expensive and may not be readily available in large quantities. Additionally, the compound may have limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one. One potential direction is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound could be studied for its potential use as a lead compound for the development of new drugs. Further studies could also be conducted to better understand the mechanism of action of the compound and its interactions with cellular targets. Finally, the compound could be studied for its potential use in various industrial applications such as the development of new materials and chemicals.
Synthesemethoden
The synthesis of 6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one involves the reaction of 4-methylpiperazine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product is determined using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
|---|---|
Molekularformel |
C9H15N5O |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
6-methyl-3-(4-methylpiperazin-1-yl)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H15N5O/c1-7-8(15)10-9(12-11-7)14-5-3-13(2)4-6-14/h3-6H2,1-2H3,(H,10,12,15) |
InChI-Schlüssel |
WUQUSLPOJMRPAA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
Kanonische SMILES |
CC1=NNC(=NC1=O)N2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)


![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)


![5H-Pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile, 6-amino-5-(2-dimethylaminoethyl)-7-(1-methyl-1H-benzoimidazol-2-yl)-](/img/structure/B255885.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![6-amino-7-(benzo[d]thiazol-2-yl)-5-(furan-2-ylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)


![4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)